molecular formula C5HF2N3 B1358748 3,6-Difluoropyrazine-2-carbonitrile CAS No. 356783-28-3

3,6-Difluoropyrazine-2-carbonitrile

Numéro de catalogue B1358748
Numéro CAS: 356783-28-3
Poids moléculaire: 141.08 g/mol
Clé InChI: ONECIHYIQJRNTP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,6-Difluoropyrazine-2-carbonitrile is a chemical compound with the molecular formula C5HF2N3 . It has a molecular weight of 141.08 g/mol . This compound is used in the multi-step synthesis of Favipiravir from Aminopyrazine .


Synthesis Analysis

The prime intermediate 3,6-difluoropyrazine-2-carbonitrile is synthesized by reacting 3,6-dichloropyrazine-2-carbonitrile with potassium fluoride using tetrabutyl-ammonium bromide (TBAB) as a phase transfer catalyst . This reaction takes place in toluene and DMSO medium at reflux temperature (120 ºC) .


Molecular Structure Analysis

The InChI code for 3,6-Difluoropyrazine-2-carbonitrile is 1S/C5HF2N3/c6-4-2-9-5(7)3(1-8)10-4/h2H . The Canonical SMILES is C1=C(N=C(C(=N1)F)C#N)F .


Chemical Reactions Analysis

3,6-difluoropyrazine-2-carbonitrile is used in the multi-step synthesis of Favipiravir . One of the steps involves the treatment of 3,6-dichloropyrazine-2-carbonitrile with potassium fluoride in the presence of Bu4NBr, followed by reaction with hydrogen peroxide using potassium carbonate base and then with sodium bicarbonate .


Physical And Chemical Properties Analysis

3,6-Difluoropyrazine-2-carbonitrile is a solid at room temperature . It has a topological polar surface area of 49.6 Ų and a complexity of 164 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 5 .

Applications De Recherche Scientifique

  • Summary of the Application : Favipiravir is a novel anti-influenza drug which functions to selectively inhibit the RNA-dependent RNA polymerase of influenza virus . It also displays inhibitory activities against a number of other pathogenic RNA viral infections, such as arenavirus, bunyavirus, flavivirus, alphavirus, and norovirus . Moreover, it is believed to be a promising therapeutic candidate for Ebola virus infection .
  • Methods of Application or Experimental Procedures : The synthesis of Favipiravir from 2-aminopyrazine involves several steps, including the novel and efficient synthesis of 3,6-dichloropyrazine-2-carbonitrile. This intermediate is prepared in four successive steps which are regioselective chlorination of the pyrazine ring, bromination, Pd-catalyzed cyanation, and Sandmeyer diazotization/chlorination . This protocol eliminated the hazardous POCl3 of previous synthetic methods and offered a better yield (48%) which was 1.3-fold higher than a recently published procedure . From intermediate 8, the subsequent nucleophilic fluorination, nitrile hydration and hydroxyl substitution efficiently afforded the target product .
  • Results or Outcomes : The synthesis method provided a better yield (48%) which was 1.3-fold higher than a recently published procedure . Favipiravir has shown significant viral load reduction compared with the control group in a retrospective clinical study during the outbreak of Ebola virus .

Safety And Hazards

This compound should be handled with care to avoid contact with skin and eyes . It is recommended to avoid formation of dust and aerosols . Personal protective equipment should be used and adequate ventilation should be ensured .

Orientations Futures

While specific future directions for 3,6-Difluoropyrazine-2-carbonitrile are not mentioned in the search results, it is known that this compound is used in the synthesis of Favipiravir , which is currently under clinical trials for its application to treat viral infection including complications due to COVID-19 . This suggests that the demand for 3,6-Difluoropyrazine-2-carbonitrile may increase in the future as research into antiviral drugs continues.

Propriétés

IUPAC Name

3,6-difluoropyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF2N3/c6-4-2-9-5(7)3(1-8)10-4/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONECIHYIQJRNTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)F)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627392
Record name 3,6-Difluoropyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Difluoropyrazine-2-carbonitrile

CAS RN

356783-28-3
Record name 3,6-Difluoropyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In 4 mL of dimethyl sulfoxide was dissolved 0.40 g of 6-fluoro-3-(phenylsulfonyl)-2-pyrazinecarbonitrile. After adding 0.44 g of potassium fluoride and 0.10 g of tetra-n-butylammonium bromide successively, the mixture thus obtained was stirred at 60° C. for 1.5 hours. The reaction mixture was poured into a mixture of 20 mL of ethyl acetate and 20 mL of water, and the organic layer was separated. The organic layer was washed successively with water and saturated aqueous solution of sodium chloride and dried on anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. The residue was purified by silica gel column chromatography [eluent: n-hexane:ethyl acetate=20:1] to obtain 0.06 g of 3,6-difluoro-2-pyrazinecarbonitrile as a colorless solid product.
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
6-fluoro-3-(phenylsulfonyl)-2-pyrazinecarbonitrile
Quantity
0.4 g
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Difluoropyrazine-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
3,6-Difluoropyrazine-2-carbonitrile
Reactant of Route 3
Reactant of Route 3
3,6-Difluoropyrazine-2-carbonitrile
Reactant of Route 4
3,6-Difluoropyrazine-2-carbonitrile
Reactant of Route 5
3,6-Difluoropyrazine-2-carbonitrile
Reactant of Route 6
3,6-Difluoropyrazine-2-carbonitrile

Citations

For This Compound
11
Citations
FL Liu, CQ Li, HY Xiang, S Feng - Chemical Papers, 2017 - Springer
A practical and step-economic route to Favipiravir, an antiviral drug, was developed. Favipiravir was synthesized in only six steps from 3-aminopyrazine-2-carboxylic acid with an overall …
Number of citations: 31 link.springer.com
MR Gokada, VR Pasupuleti… - Mini Reviews in …, 2021 - ingentaconnect.com
The novel Coronavirus disease (COVID-19) is an epidemic disease that appeared at the end of the year 2019 with a sudden increase in number and came to be considered as a …
Number of citations: 5 www.ingentaconnect.com
Q Guo, M Xu, S Guo, F Zhu, Y Xie, J Shen - Chemical Papers, 2019 - Springer
Favipiravir was first synthesized from an inexpensive and commercially available starting material, 2-aminopyrazine. The preferred route embedded within Scheme 4 consisted of seven …
Number of citations: 59 link.springer.com
K Izawa, JL Aceña, J Wang… - European Journal of …, 2016 - Wiley Online Library
The current epidemic of Ebola virus (EBOV) hemorrhagic fever in sub‐Saharan West‐African countries, in terms of severity, is second only to the human immunodeficiency virus (HIV). …
G Fuentes, MF García, H Cerecetto, G Álvarez… - Organic & …, 2023 - pubs.rsc.org
Favipiravir is an important selective antiviral that emerged as an alternative against COVID-19 during the pandemic. Its synthesis has gained great interest and the conventional …
Number of citations: 3 pubs.rsc.org
SV Beldar, U Jordis - 13th International Electronic Conference on …, 2009 - sciforum.net
Synthetic studies towards the antiviral pyrazine derivative T-705 Page 1 13th Electronic Conference on Synthetic Organic Chemistry Institute of Applied Synthetic Chemistry Vienna …
Number of citations: 7 sciforum.net
S Kundu, D Sarkar - Mini Reviews in Medicinal Chemistry, 2022 - ingentaconnect.com
Severe Acute Respiratory Syndrome (SARS) aka SARS-CoV spread over southern China for the first time in 2002-2003 and history repeated again since last year and took away lives …
Number of citations: 1 www.ingentaconnect.com
VP Chavda, D Teli, PC Balar, D Vaghela, HK Solanki… - Molecules, 2023 - mdpi.com
The COVID-19 pandemic has flared across every part of the globe and affected populations from different age groups differently. People aged from 40 to 80 years or older are at an …
Number of citations: 2 www.mdpi.com
MA Gouda, J Qurban - Journal of Heterocyclic Chemistry, 2021 - Wiley Online Library
The biological and medicinal properties of Favipiravir and its analogs have prompted enormous research aimed at developing synthetic routes to these heterocycles. This review …
Number of citations: 1 onlinelibrary.wiley.com
C De Savi, DL Hughes, L Kvaerno - Organic Process Research & …, 2020 - ACS Publications
The outbreak of the COVID-19 pandemic has spurred an intense global effort to repurpose existing approved drugs for its treatment. In this review, we highlight the development of …
Number of citations: 90 pubs.acs.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.